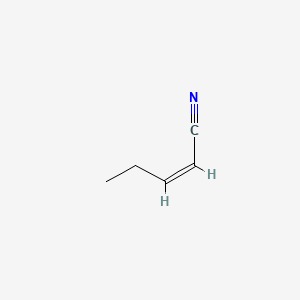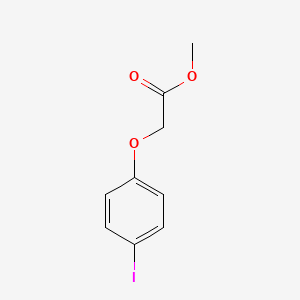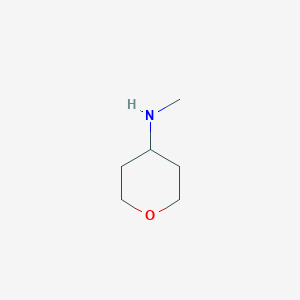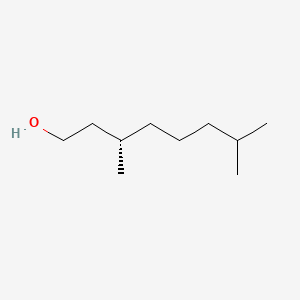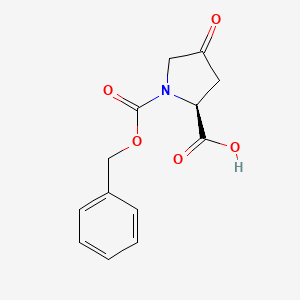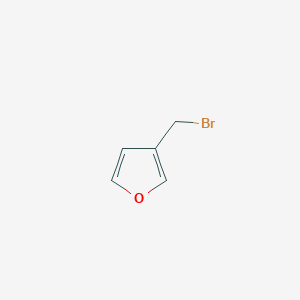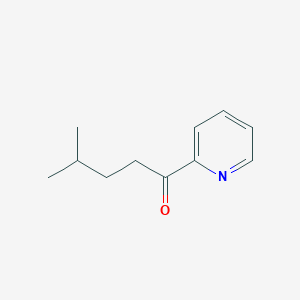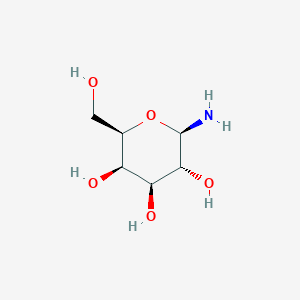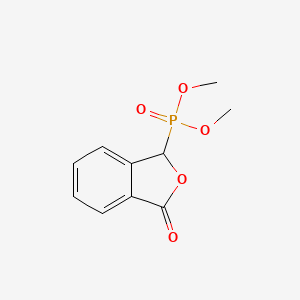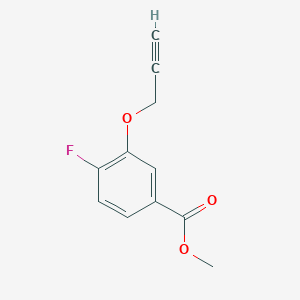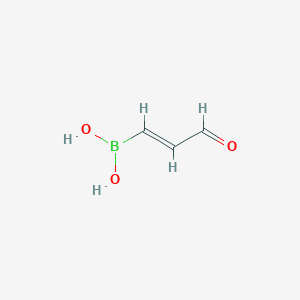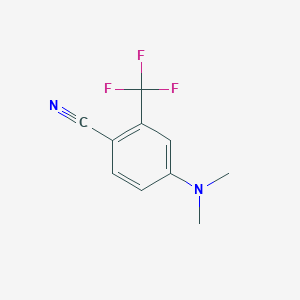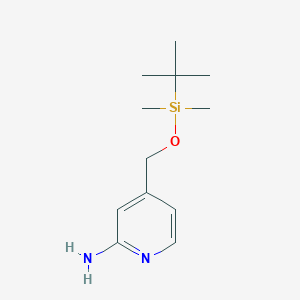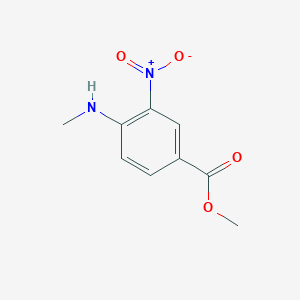
Methyl 4-(methylamino)-3-nitrobenzoate
概述
描述
Methyl 4-(methylamino)-3-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid and contains both a nitro group and a methylamino group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(methylamino)-3-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-(methylamino)benzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the reduction of methyl 4-(nitro)-3-nitrobenzoate using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reduction step converts the nitro group to a methylamino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Methyl 4-(methylamino)-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the methylamino group is oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of methyl 4-(amino)-3-nitrobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
科学研究应用
Methyl 4-(methylamino)-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 4-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
相似化合物的比较
Methyl 4-(methylamino)-3-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-(amino)-3-nitrobenzoate: Lacks the methyl group on the amino group, resulting in different chemical and biological properties.
Methyl 4-(methylamino)-benzoate: Lacks the nitro group, leading to different reactivity and applications.
Mephedrone (4-methylmethcathinone): A stimulant drug with a similar methylamino group but different overall structure and pharmacological effects.
属性
IUPAC Name |
methyl 4-(methylamino)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-7-4-3-6(9(12)15-2)5-8(7)11(13)14/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJMPEWZLDVEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428865 | |
| Record name | methyl 4-(methylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36242-50-9 | |
| Record name | methyl 4-(methylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of Methyl 4-(methylamino)-3-nitrobenzoate?
A: Determining the crystal structure of a compound provides crucial information about its three-dimensional arrangement of atoms. This information is fundamental for understanding the compound's physical and chemical properties. In the case of this compound, knowing its precise crystal structure, as detailed in the paper [], can be a starting point for further studies exploring its potential applications in various fields, such as drug discovery or materials science.
Q2: What are the key structural features revealed by the crystal structure analysis of this compound?
A: The crystal structure analysis reveals that this compound crystallizes in the monoclinic crystal system with the space group P21/c []. The unit cell dimensions are a = 7.8167(7) Å, b = 8.6045(8) Å, c = 14.321(1) Å, and β = 92.758(1)° []. These parameters define the shape and size of the repeating unit that makes up the crystal lattice. Understanding the spatial arrangement of molecules within the crystal lattice can be valuable for predicting properties like solubility and stability, which are important considerations for potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
